
(1-(4-fluorobenzyl)-1H-imidazol-4-yl)methanol
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “(1-(4-fluorobenzyl)-1H-imidazol-4-yl)methanol” can be inferred from its name. It likely contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. Attached to this ring at the 1-position is a 4-fluorobenzyl group, which consists of a benzene ring with a fluorine atom at the 4th position and a methylene (-CH2-) group linking it to the imidazole ring . At the 4-position of the imidazole ring, there is a methanol group (-CH2OH).Wissenschaftliche Forschungsanwendungen
Fluorescent Probes Development
One study explored the synthesis and fluorescence properties of compounds related to "(1-(4-fluorobenzyl)-1H-imidazol-4-yl)methanol", demonstrating their potential as Zn^2+ fluorescent probes. These compounds showed strong fluorescence upon coordination with Zn^2+, with a notable fluorescence quantum yield and Stoke's shift, suggesting their application in detecting Zn^2+ ions in various environments (Zheng Wen-yao, 2012).
Biomimetic Chelating Ligands
Research into derivatives of imidazole, including structures similar to "this compound", has shown their utility as precursors in synthesizing biomimetic chelating ligands. These ligands have potential applications in various fields, such as medicinal chemistry and environmental remediation, by mimicking natural processes for binding specific ions or molecules (Ryan B. Gaynor, Baylee N. McIntyre, Sidney E. Creutz, 2023).
Antimicrobial Activity
A series of novel imidazole derivatives bearing isoxazole groups, related to "this compound", were synthesized and evaluated for their antimicrobial properties. Some of these compounds exhibited significant potential as antimicrobial agents, indicating their relevance in the development of new therapeutic agents (Hitendra K. Maheta, Anilkumar S. Patel, Y. Naliapara, 2012).
Corrosion Inhibition
Imidazole-based molecules, including those related to "this compound", have been investigated for their application in corrosion inhibition of carbon steel in acidic media. These studies suggest that imidazole derivatives can significantly enhance corrosion resistance, making them valuable for industrial applications where corrosion is a concern (S. Costa et al., 2021).
Zukünftige Richtungen
The future directions for research on “(1-(4-fluorobenzyl)-1H-imidazol-4-yl)methanol” and related compounds could include further investigation of their synthesis, characterization, and potential biological activities. For example, related compounds have been synthesized and evaluated for their antitubercular and antibacterial activity , and similar studies could be conducted on “this compound”. Additionally, the use of green solvents in the synthesis of these compounds could be explored .
Eigenschaften
IUPAC Name |
[1-[(4-fluorophenyl)methyl]imidazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c12-10-3-1-9(2-4-10)5-14-6-11(7-15)13-8-14/h1-4,6,8,15H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMMODHHJWLOKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=C2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




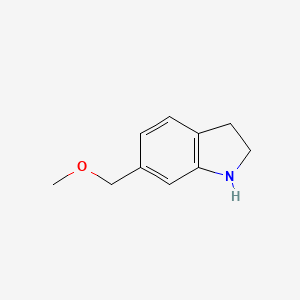
![2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1474689.png)

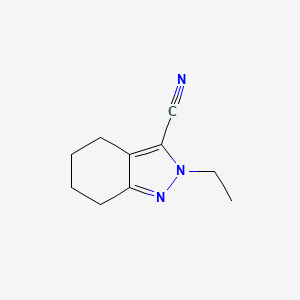
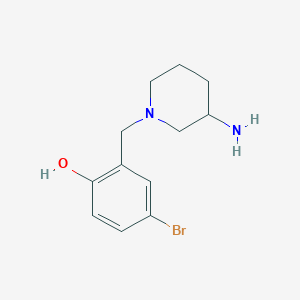
amine](/img/structure/B1474698.png)
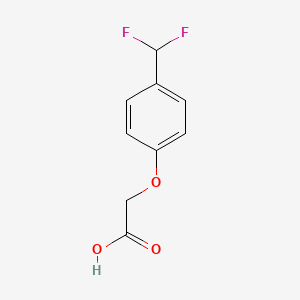



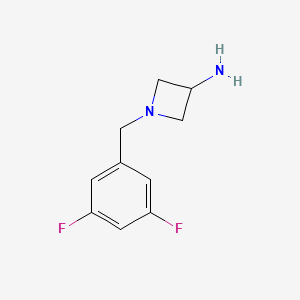
![(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B1474708.png)
![2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1474709.png)